molecular formula C10H6Br2N2O2 B13758091 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- CAS No. 26846-51-5

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino-

Cat. No.: B13758091
CAS No.: 26846-51-5
M. Wt: 345.97 g/mol
InChI Key: VSUFHHMQOAFXIU-UHFFFAOYSA-N
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Description

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- is a complex organic compound with the molecular formula C10H6Br2N2O2 and a molecular weight of 345.97 g/mol This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and imino functional groups attached to a naphthalenone core

Preparation Methods

The synthesis of 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- typically involves multi-step organic reactions. One common synthetic route includes the bromination of naphthalenone followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imino and amino groups, leading to the formation of different derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- can be compared with other similar compounds such as:

  • 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-methyl-
  • 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-ethyl-

These compounds share similar core structures but differ in the substituents attached to the naphthalenone ring

Properties

CAS No.

26846-51-5

Molecular Formula

C10H6Br2N2O2

Molecular Weight

345.97 g/mol

IUPAC Name

8-amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1-one

InChI

InChI=1S/C10H6Br2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,16H,14H2

InChI Key

VSUFHHMQOAFXIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N)C=C(C2=O)Br)C(=C1Br)O)N

Origin of Product

United States

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